N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine atoms at positions 3 and 5, an aminoethyl chain, and a pyrrolidinone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3,5-dichloropyridine, undergoes nucleophilic substitution with an appropriate amine to introduce the aminoethyl group.
Acylation Reaction: The resulting intermediate is then subjected to an acylation reaction with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature to facilitate the reaction while preventing side reactions.
Catalysts: Using suitable catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3,5-dichloropyridine and N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-2-chloropyridine share structural similarities.
Properties
IUPAC Name |
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O3/c14-8-5-9(15)13(18-6-8)17-4-3-16-10(20)7-19-11(21)1-2-12(19)22/h5-6H,1-4,7H2,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGUQUAAXHEFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCNC2=C(C=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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